molecular formula C20H28N2O2 B2560516 N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide CAS No. 298215-28-8

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide

Cat. No.: B2560516
CAS No.: 298215-28-8
M. Wt: 328.456
InChI Key: AWDZUPPZFVLRJP-UHFFFAOYSA-N
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Description

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexyl group attached to both nitrogen atoms of an ethanediamide backbone, with one of the cyclohexyl groups further substituted with a phenyl ring. This structure imparts specific chemical and physical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide typically involves the reaction of cyclohexylamine with 4-cyclohexylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with ethylenediamine to yield the final product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amide groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Amines and other reduced forms of the original compound.

    Substitution: Substituted derivatives with various functional groups attached to the phenyl ring.

Scientific Research Applications

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-cyclohexyl-N~2~-(4-methylphenyl)ethanediamide
  • N~1~-cyclohexyl-N~2~-(4-ethylphenyl)ethanediamide
  • N~1~-cyclohexyl-N~2~-(4-isopropylphenyl)ethanediamide

Uniqueness

N~1~-cyclohexyl-N~2~-(4-cyclohexylphenyl)ethanediamide stands out due to the presence of both cyclohexyl and phenyl groups, which impart unique steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

N-cyclohexyl-N'-(4-cyclohexylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c23-19(21-17-9-5-2-6-10-17)20(24)22-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17H,1-10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDZUPPZFVLRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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